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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

These application notes provide a comprehensive guide for the preparation and in vivo

evaluation of BPR1K871, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

Aurora Kinase A (AURKA). BPR1K871 has demonstrated significant anti-proliferative activity in

various cancer cell lines and efficacy in preclinical xenograft models of acute myeloid leukemia

(AML) and solid tumors.[1][2]

Introduction to BPR1K871
BPR1K871 is a quinazoline-based, multi-kinase inhibitor identified as a promising preclinical

candidate for cancer therapy.[1][2] It potently inhibits both wild-type and mutated forms of FLT3,

a key driver in certain types of leukemia, and Aurora Kinases, which are crucial for cell division

and often overexpressed in cancers.[1][3][4] Its dual-targeting mechanism offers a potential

therapeutic advantage in treating complex malignancies.

Physicochemical and In Vitro Properties
A summary of the key physicochemical and in vitro properties of BPR1K871 is presented

below. This data is essential for understanding its behavior in biological systems and for

appropriate formulation development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15579909?utm_src=pdf-interest
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pubmed.ncbi.nlm.nih.gov/27863392/
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pubmed.ncbi.nlm.nih.gov/27863392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.researchgate.net/figure/n-vivo-antitumor-effect-of-BPR1K871-in-human-acute-myelogenous-leukemia-xenograft-nude_fig4_310432043
https://pubs.acs.org/doi/10.1021/acs.oprd.0c00515
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C25H28ClN7O2S [5]

Molecular Weight 526.05 g/mol [5]

CAS Number 2443767-35-7 [5]

Aqueous Solubility 0.107 µg/mL [1]

LogD (pH 7.4) 4.52 [1]

FLT3 IC50 19 nM [2][3][4][5]

AURKA IC50 22 nM [2][3][4][5]

AURKB IC50 13 nM [3][4]

AML Cell Line EC50 (MOLM-

13, MV4-11)
~5 nM [1][2][3][4]

Solid Tumor Cell Line EC50

(COLO205, Mia-PaCa2)
< 100 nM [1]

In Vivo Formulation and Administration Protocol
Due to its low aqueous solubility, a specific formulation is required for the in vivo administration

of BPR1K871. The hydrochloride salt of BPR1K871 is recommended for these studies.

Materials:

BPR1K871 hydrochloride salt

Dimethyl sulfoxide (DMSO)

Cremophor EL

Saline (0.9% NaCl)

Protocol for Preparation of Dosing Solution:
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Dissolve the required amount of BPR1K871 hydrochloride salt in DMSO to create a stock

solution.

Add Cremophor EL to the DMSO stock solution.

Add saline to the DMSO/Cremophor EL mixture to achieve the final desired concentration.

The final vehicle composition should be a ratio of 10% DMSO, 20% Cremophor EL, and 70%

saline.[1]

Ensure the final solution is clear and free of precipitation before administration.

Administration Route:

Intravenous (IV) injection is the recommended route of administration as BPR1K871 has

shown poor oral bioavailability.[1][3]

Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with

BPR1K871, from initial toxicity assessment to efficacy evaluation in tumor models.
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Pre-clinical Evaluation of BPR1K871
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Acute Toxicity Study
(e.g., ICR mice)

Dose Selection

BPR1K871 Administration
(IV, daily)

Xenograft Model Establishment
(e.g., MOLM-13, MV4-11, COLO205, Mia-PaCa2)

Tumor Growth and Body Weight Monitoring Pharmacokinetic/Pharmacodynamic
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Endpoint Analysis
(Tumor volume, toxicity signs)
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Caption: Experimental workflow for in vivo studies of BPR1K871.

In Vivo Toxicity and Efficacy Study Protocols
Acute Toxicity Study:

Animal Model: ICR mice are a suitable model for initial toxicity assessment.[1]
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Dosage: A dose of 50 mg/kg administered once a day for five days has been shown to be

well-tolerated.[1]

Monitoring: Observe animals for signs of toxicity, including changes in weight, behavior, and

overall health.

Efficacy Studies in Xenograft Models:

Animal Model: Nude mice are commonly used for establishing xenograft models.[1]

Cell Lines:

AML Models: MOLM-13 and MV4-11 cells (FLT3-ITD positive).[1][2]

Solid Tumor Models: COLO205 (colorectal) and Mia-PaCa2 (pancreatic).[1][2]

Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice.[1]

Treatment Initiation: Begin treatment when tumors reach a specified volume (e.g., ~200-500

mm³).[1]

Dosage and Schedule:

MOLM-13 Model: 1, 3, or 10 mg/kg intravenously, once daily for two continuous weeks

(days 1-5 and 8-12). A higher dose of 10 mg/kg daily for 5 days has also been used.[1]

MV4-11 Model: 1, 3, or 10 mg/kg intravenously, once daily for two continuous weeks (days

1-5 and 8-12).[1]

COLO205 and Mia-PaCa2 Models: Doses ranging from 3-20 mg/kg intravenously have

shown efficacy.[1]

Efficacy Readouts:

Measure tumor volume regularly.

Monitor animal body weight as an indicator of toxicity.
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Mechanism of Action and Signaling Pathway
BPR1K871 exerts its anti-cancer effects by simultaneously inhibiting the FLT3 and Aurora

Kinase signaling pathways. This dual inhibition leads to cell cycle arrest and apoptosis in

cancer cells.

BPR1K871 Mechanism of Action
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Caption: Dual inhibition of FLT3 and Aurora Kinase pathways by BPR1K871.

ADME and Safety Profile
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Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and safety data

suggest that BPR1K871 is a suitable candidate for further preclinical development.[1]

Parameter Result

hERG Inhibition 66% at 10 µM

CYP Inhibition (1A2, 2C9, 2C19, 2D6, 3A4, 2E1) IC50 > 4 µM

Microsomal Stability (Human) > 80% remaining at 30 min

Microsomal Stability (Mouse) > 30% remaining at 30 min

Conclusion
BPR1K871 is a promising multi-kinase inhibitor with potent in vitro and in vivo anti-cancer

activity. The protocols outlined in these application notes provide a framework for its successful

preparation and evaluation in preclinical models. Careful adherence to the formulation and

administration procedures is critical for achieving reproducible and meaningful results in in vivo

studies. Further investigation into the full potential of BPR1K871 as a therapeutic agent is

warranted.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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